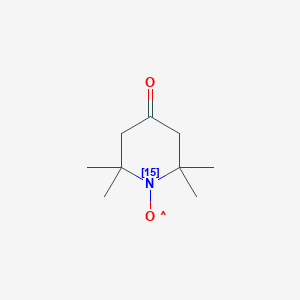
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl
Overview
Description
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is widely used in various chemical and biological applications due to its stability and reactivity with reactive oxygen species (ROS) .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
this compound interacts with its targets, the ROS, by scavenging them . This scavenging action helps to ameliorate oxidative damage in the body .
Biochemical Pathways
The compound affects the oxidative stress pathway. By scavenging ROS, this compound can reduce oxidative stress, which is a key factor in many diseases . The downstream effects include the reduction of oxidative damage in the body .
Pharmacokinetics
It is known that the compound is a stable radical , which suggests that it may have good stability and could potentially be distributed throughout the intracellular and extracellular environments .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of oxidative stress and the amelioration of oxidative damage in the body . This can potentially lead to the alleviation of conditions related to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of ROS in the environment is a prerequisite for the compound’s action . Additionally, the compound’s stability as a radical suggests that it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is known to interact with reactive oxygen species (ROS) in biochemical reactions . This interaction allows it to serve as an indirect monitor for ROS production in biological systems .
Cellular Effects
The high cellular permeability of this compound leads to a significantly greater volume distribution in tissues . This property allows it to influence cell function by interacting with ROS, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with ROS . By reacting with ROS, it can indirectly influence enzyme activity, biomolecular binding interactions, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) using singlet oxygen (1 O2) in aqueous suspensions . The reaction typically involves the irradiation of titanium dioxide (TiO2) in the presence of 4-oxo-TMP to form the stable paramagnetic product .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: Reacts with reactive oxygen species (ROS) to form different oxidation products.
Reduction: Can be reduced to its corresponding hydroxylamine derivative.
Substitution: Participates in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Singlet oxygen (1 O2), titanium dioxide (TiO2) as a catalyst.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the ROS involved.
Reduction: Hydroxylamine derivative.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect and quantify free radicals.
Biology: Employed in biological studies to monitor ROS production and oxidative stress.
Industry: Utilized in the development of redox-active materials for lithium secondary batteries.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable nitroxyl radical with similar applications.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative of TEMPO with hydroxyl functionality.
Uniqueness
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is unique due to its specific isotopic labeling with nitrogen-15, which makes it particularly useful in NMR spectroscopy and other isotopic studies . This isotopic labeling provides additional insights into the compound’s behavior and interactions in various chemical and biological systems .
Properties
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i10+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGDRFHJFJRSFY-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)CC([15N]1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745838 | |
| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80404-14-4 | |
| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


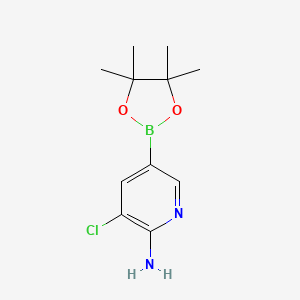

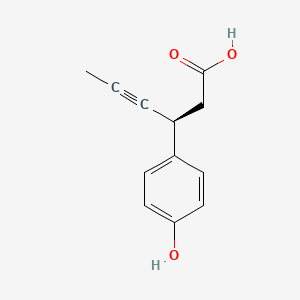
![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)
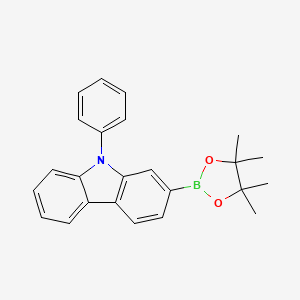

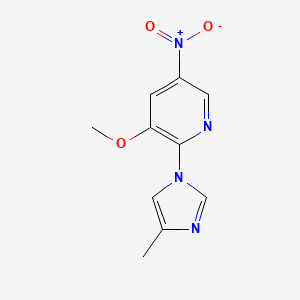
![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)
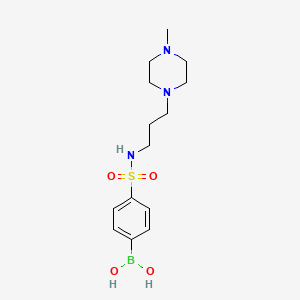

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)
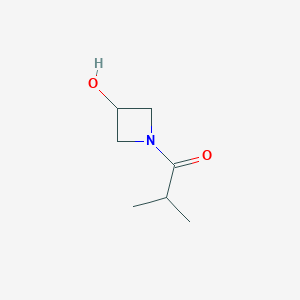
![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
